molecular formula C9H19N3O B13320919 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one

Cat. No.: B13320919
M. Wt: 185.27 g/mol
InChI Key: RBDAFFDAVKQVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one is a synthetic organic compound with a molecular formula of C9H19N3O This compound is characterized by the presence of an amino group, a dimethylaminoethyl side chain, and a piperidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one typically involves the reaction of piperidin-2-one with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization, distillation, or chromatography. The use of automated systems and advanced process control technologies ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-[2-(diethylamino)ethyl]piperidin-2-one
  • 3-Amino-1-[2-(methylamino)ethyl]piperidin-2-one
  • 3-Amino-1-[2-(ethylamino)ethyl]piperidin-2-one

Uniqueness

3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

3-amino-1-[2-(dimethylamino)ethyl]piperidin-2-one

InChI

InChI=1S/C9H19N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h8H,3-7,10H2,1-2H3

InChI Key

RBDAFFDAVKQVGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCCC(C1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.